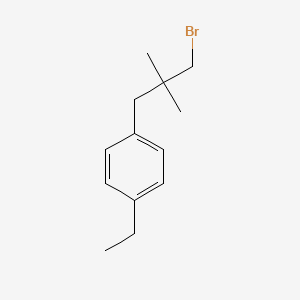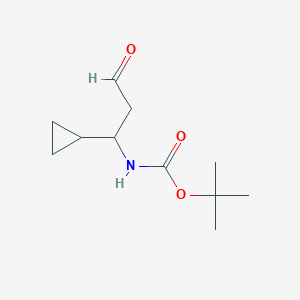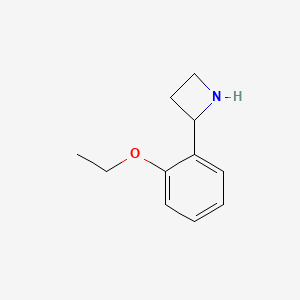
(1-(2-Methoxybenzyl)cyclopropyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(2-Methoxybenzyl)cyclopropyl)methanamine: is an organic compound with the molecular formula C12H17NO It features a cyclopropyl group attached to a methanamine moiety, which is further substituted with a 2-methoxybenzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Methoxybenzyl)cyclopropyl)methanamine typically involves multiple steps. One common approach is to start with the cyclopropylamine, which undergoes a nucleophilic substitution reaction with 2-methoxybenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the cyclopropyl ring, potentially opening it to form linear amines.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: 2-Methoxybenzaldehyde or 2-methoxybenzoic acid.
Reduction: Linear amines or alcohols.
Substitution: Various substituted amines or amides.
Applications De Recherche Scientifique
Chemistry: In chemistry, (1-(2-Methoxybenzyl)cyclopropyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology: In biological research, this compound can be used to study the effects of cyclopropyl-containing amines on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments .
Medicine: The compound’s unique structure may offer advantages in drug design, particularly in targeting specific biological pathways .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and structural properties make it a valuable intermediate in various manufacturing processes .
Mécanisme D'action
The mechanism of action of (1-(2-Methoxybenzyl)cyclopropyl)methanamine involves its interaction with specific molecular targets. The cyclopropyl group can undergo ring-opening reactions, which may be catalyzed by enzymes or other nucleophiles. This interaction can lead to the formation of reactive intermediates that participate in further chemical transformations .
Comparaison Avec Des Composés Similaires
- (1-(2-Methoxyphenyl)cyclopropyl)methanamine
- 1-(2-Methoxybenzyl)cyclopropan-1-amine hydrochloride
Comparison: Compared to its analogs, (1-(2-Methoxybenzyl)cyclopropyl)methanamine is unique due to the presence of the methoxybenzyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C12H17NO |
|---|---|
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
[1-[(2-methoxyphenyl)methyl]cyclopropyl]methanamine |
InChI |
InChI=1S/C12H17NO/c1-14-11-5-3-2-4-10(11)8-12(9-13)6-7-12/h2-5H,6-9,13H2,1H3 |
Clé InChI |
VDBWLYNEMRHSAO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1CC2(CC2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


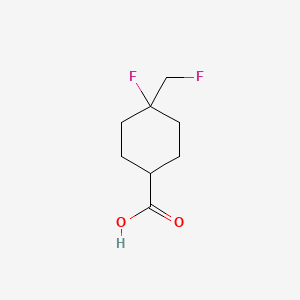
![4-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propan-2-yl)benzoic acid](/img/structure/B13622974.png)
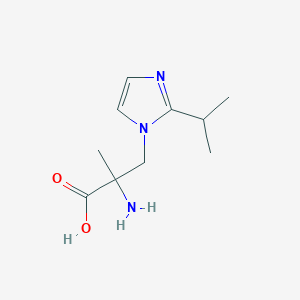
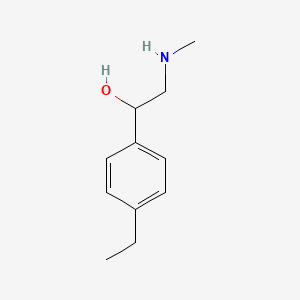

![tert-butyl N-[4-(trifluoroacetyl)cyclohexyl]carbamate](/img/structure/B13623003.png)


